
1H-吲唑-5-甲酰胺
描述
1H-indazole-5-carboxamide is a compound that has been used in the preparation of potential fructose bisphosphatase inhibitors . It has also been used as a reactant for the preparation of (indolylamino)thienopyridine-carbonitriles using substitution and Suzuki cross-coupling as potential protein kinase Cθ inhibitors .
Synthesis Analysis
The synthesis of 1H-indazoles has been achieved through various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst . An electrochemical radical Csp2–H/N–H cyclization of arylhydrazones has been developed to synthesize a variety of 1H-indazole derivatives .Molecular Structure Analysis
The molecular structure of 1H-indazole-5-carboxamide consists of a benzene ring fused to a pyrazole ring . The nitrogen lone electron pair participates in the aromatic ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .科学研究应用
医药应用
含吲唑的杂环化合物具有广泛的药用价值。 它们被用作降压药、抗癌药、抗抑郁药、抗炎药和抗菌药 . 例如,名为 3-氨基-N-(4-苄基苯基)-5-氯-1H-吲唑-1-甲酰胺的化合物被发现以 0.041–33.6 μM 的 GI 50 值抑制细胞生长,对结肠癌和黑色素瘤细胞系非常有效 .
药物合成
吲唑衍生物是许多生物活性天然产物和市售药物的重要结构单元 . 例如,尼拉帕利是一种用于治疗复发性上皮性卵巢癌、输卵管癌或原发性腹膜癌、乳腺癌和前列腺癌的抗癌药物,其结构中包含吲唑结构单元 .
磷脂酰肌醇 3-激酶 δ 的抑制剂
吲唑可用作磷脂酰肌醇 3-激酶 δ 的选择性抑制剂,用于治疗呼吸系统疾病 .
合成方法
近年来,合成 1H- 和 2H-吲唑的策略包括过渡金属催化的反应、还原环化反应以及在没有催化剂和溶剂的情况下,通过连续形成 C–N 和 N–N 键,由 2-叠氮基苯甲醛和胺合成 2H-吲唑 .
抗 HIV 活性
吲唑衍生物在自然界中很少见,但这种特殊的母核存在于多种合成化合物中,并具有抗 HIV 活性 .
酪氨酸激酶抑制剂
作用机制
Target of Action
1H-indazole-5-carboxamide is a heterocyclic compound that has been found to have a wide variety of biological activities Indazole derivatives have been known to interact with various enzymes and proteins, inhibiting their activity .
Mode of Action
It is known that the presence of the carboxamide moiety in indazole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The introduction of different substituted aromatic groups at the C-5 position through Suzuki coupling allows the simultaneous exploration of more targets of action with kinases, increasing the activity possibilities and exploring the effect of different substituents on the biological activity of the compounds .
Biochemical Pathways
Indazole derivatives have been reported to have anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . This suggests that 1H-indazole-5-carboxamide may affect multiple biochemical pathways related to these biological activities.
Pharmacokinetics
It has been suggested that n-(3,4-difluorophenyl)-1h-indazole-5-carboxamide, a derivative of 1h-indazole-5-carboxamide, combines high potency and selectivity with superior physicochemical properties
Result of Action
Indazole derivatives have been found to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner
Action Environment
The synthesis of indazoles, including 1h-indazole-5-carboxamide, has been carried out under various conditions, including catalyst- and solvent-free conditions
安全和危害
未来方向
Indazole-containing derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . They have gained considerable attention in the field of medicinal chemistry due to their wide range of pharmacological activities . Therefore, it is expected that research on 1H-indazole-5-carboxamide and related compounds will continue to be a significant area of interest in the future.
生化分析
Biochemical Properties
1H-indazole-5-carboxamide plays a crucial role in biochemical reactions, particularly as an enzyme inhibitor. It has been shown to interact with several enzymes, including phosphoinositide 3-kinase (PI3K) and monoamine oxidase (MAO) . The interaction with PI3K is particularly noteworthy as it inhibits the enzyme’s activity, which is essential for cell growth and survival. This inhibition can lead to the suppression of cancer cell proliferation. Additionally, 1H-indazole-5-carboxamide forms hydrogen bonds with the active sites of these enzymes, stabilizing the enzyme-inhibitor complex and enhancing its inhibitory effects .
Cellular Effects
1H-indazole-5-carboxamide exerts significant effects on various cell types and cellular processes. In cancer cells, it has been observed to inhibit cell growth and induce apoptosis . This compound influences cell signaling pathways, particularly the PI3K/Akt pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, 1H-indazole-5-carboxamide can reduce cancer cell viability and promote programmed cell death. Additionally, it affects gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes .
Molecular Mechanism
The molecular mechanism of 1H-indazole-5-carboxamide involves its binding interactions with specific biomolecules. It binds to the active sites of enzymes like PI3K and MAO, inhibiting their activity . This binding is facilitated by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. Furthermore, 1H-indazole-5-carboxamide can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-indazole-5-carboxamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that prolonged exposure to 1H-indazole-5-carboxamide can lead to sustained inhibition of cell growth and induction of apoptosis in cancer cells . These effects are consistent over time, indicating the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 1H-indazole-5-carboxamide vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity. Threshold effects have also been observed, where a minimum effective dose is required to achieve significant inhibition of tumor growth .
Metabolic Pathways
1H-indazole-5-carboxamide is involved in several metabolic pathways, primarily through its interactions with enzymes like cytochrome P450 . This enzyme catalyzes the oxidation of 1H-indazole-5-carboxamide, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels within the cell . Additionally, the compound can influence the activity of other metabolic enzymes, altering the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, 1H-indazole-5-carboxamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s uptake into cells and its subsequent distribution to various cellular compartments. The localization and accumulation of 1H-indazole-5-carboxamide within cells can influence its activity and effectiveness. For instance, its accumulation in the nucleus can enhance its ability to modulate gene expression .
Subcellular Localization
The subcellular localization of 1H-indazole-5-carboxamide is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications play a role in directing 1H-indazole-5-carboxamide to specific cellular compartments. For example, phosphorylation of the compound can enhance its nuclear localization, allowing it to interact with transcription factors and other nuclear proteins .
属性
IUPAC Name |
1H-indazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)5-1-2-7-6(3-5)4-10-11-7/h1-4H,(H2,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEKRIQAHZLSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620990 | |
| Record name | 1H-Indazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
478829-34-4 | |
| Record name | 1H-Indazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 1H-indazole-5-carboxamide derivatives interact with TTK and what are the downstream effects?
A1: 1H-indazole-5-carboxamides, specifically those with modifications at the 3- and 4-position of the phenyl ring, have been identified as potent inhibitors of tyrosine threonine kinase (TTK). [] These compounds bind to the ATP-binding site of TTK, effectively blocking its kinase activity. [] TTK plays a crucial role in cell cycle regulation, particularly in the spindle assembly checkpoint, and its inhibition leads to disruption of mitotic progression and ultimately, cancer cell death. []
Q2: What makes 1H-indazole-5-carboxamide derivatives particularly interesting as MAO-B inhibitors?
A2: Research has demonstrated that both 1H-indazole-5-carboxamides and closely related 1H-indole-5-carboxamides act as highly potent, selective, competitive, and reversible inhibitors of MAO-B. [] These compounds exhibit subnanomolar potency, surpassing many known MAO-B inhibitors. Their small molecular size, combined with high potency and selectivity, makes them attractive candidates for further development. [] Computational docking studies have provided insights into their specific interactions within the MAO-B binding site, further supporting their potential as therapeutic agents. []
Q3: How does the structure of 1H-indazole-5-carboxamide derivatives impact their activity and selectivity for TTK and MAO-B?
A3: Structure-activity relationship (SAR) studies have been crucial in understanding how specific structural modifications influence the potency and selectivity of 1H-indazole-5-carboxamides. For TTK inhibition, replacing the polar 3-sulfonamide group with less polar substituents and introducing heterocyclic groups at the 4-position of the phenyl ring significantly improved potency and pharmacokinetic properties. [] This led to the identification of compounds with enhanced oral bioavailability and lower off-target activity. [] For MAO-B inhibition, modifications of the substituents on the indazole or indole ring, as well as the nature of the linker connecting the aromatic rings, significantly influenced potency and selectivity. [] Replacing the carboxamide linker with a methanimine spacer resulted in a new class of highly potent and selective MAO-B inhibitors. []
Q4: What in vitro and in vivo studies have been conducted to assess the efficacy of 1H-indazole-5-carboxamide derivatives as anticancer agents?
A4: Promising 1H-indazole-5-carboxamide derivatives have demonstrated significant anticancer activity in preclinical studies. [] In vitro assays using HCT116 colorectal cancer cells showed that these compounds effectively inhibit cell growth at submicromolar concentrations. [] Furthermore, in vivo studies using mouse xenograft models of human cancer have validated the efficacy of orally administered 1H-indazole-5-carboxamide derivatives in suppressing tumor growth. [] One specific compound, CFI-401870 (compound 75 in the referenced study), exhibited a phenotype consistent with TTK RNAi, highlighting its on-target activity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



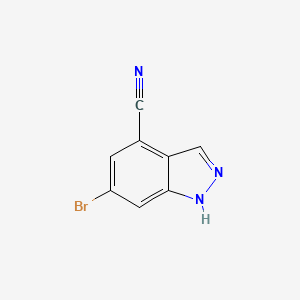
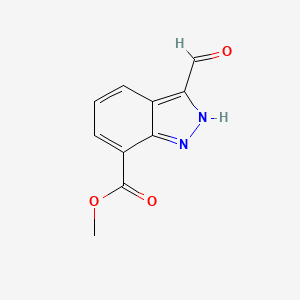
![2-Bromo-6-(tert-butyl)benzo[d]thiazole](/img/structure/B1343706.png)
![6-Bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1343707.png)
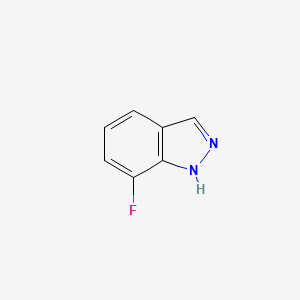
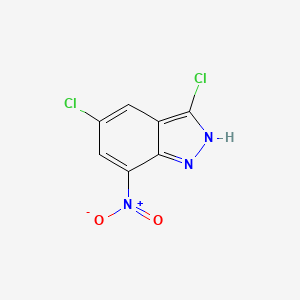
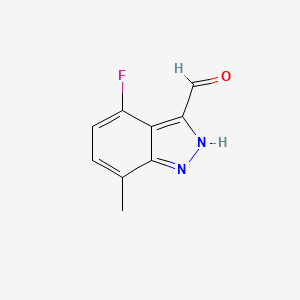
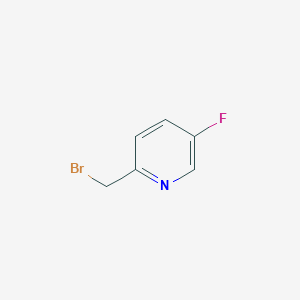
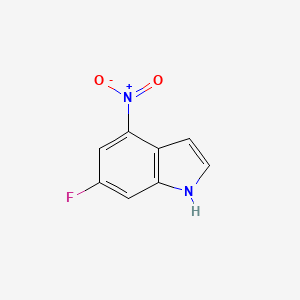
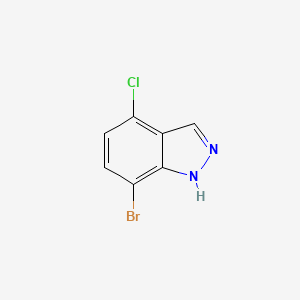
![3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1343725.png)
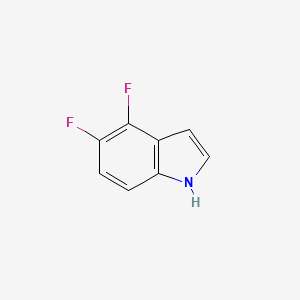
![5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343730.png)
![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343731.png)